rac-(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride
Description
rac-(1R,2S)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative characterized by a halogenated aromatic ring and an amine functional group. Its molecular formula is C₉H₁₀ClF₂N·HCl (calculated molecular weight: 238.54 g/mol). The compound features a cyclopropane ring fused to a 4-chloro-3-fluorophenyl group, with stereochemistry defined as rac (racemic mixture of enantiomers) .
This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of platelet aggregation inhibitors like ticagrelor analogs . Its structural rigidity and halogen substitution pattern influence its pharmacokinetic properties, making it a valuable building block for drug discovery.
Properties
IUPAC Name |
(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBHZRKHOYLABE-RDNZEXAOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C=C2)Cl)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)Cl)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807938-62-0 | |
| Record name | rac-(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Trimethylsulfoxonium Iodide-Mediated Cyclopropanation
The core cyclopropane ring is constructed via [2+1] cycloaddition using trimethylsulfoxonium iodide (TMSOI). In a representative procedure, (E)-3-(4-chloro-3-fluorophenyl)acrylic acid is treated with TMSOI (1.2 equiv) and sodium hydride (1.5 equiv) in dimethyl sulfoxide (DMSO) at 0–5°C. The exothermic reaction is carefully controlled to maintain temperatures below 10°C, yielding trans-2-(4-chloro-3-fluorophenyl)cyclopropanecarboxylic acid with 70–75% isolated yield. Stereochemical outcomes depend on the geometry of the starting alkene, with trans-selectivity exceeding 9:1 in optimized conditions.
Ruthenium-Catalyzed Asymmetric Cyclopropanation
For enantiomerically enriched intermediates, dichloro(p-cymene)ruthenium(II) dimer and chiral ligands like (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine enable asymmetric cyclopropanation. Ethyl diazoacetate (1.1 equiv) is added dropwise to a solution of 4-chloro-3-fluorostyrene and the ruthenium catalyst in toluene at −20°C. This method achieves up to 92% enantiomeric excess (ee) for the (1R,2R)-carboxylate ester, which is subsequently hydrolyzed to the carboxylic acid. Racemization during hydrolysis necessitates careful pH control to preserve stereochemical integrity.
Conversion to Primary Amine
Curtius Rearrangement
The carboxylic acid intermediate undergoes Curtius rearrangement to install the amine group. Thionyl chloride converts the acid to acyl chloride, which is treated with sodium azide in acetonitrile to form the acyl azide. Thermal decomposition at 80–100°C in tert-butanol generates the isocyanate intermediate, which is hydrolyzed with hydrochloric acid to yield the racemic amine hydrochloride. This step typically achieves 60–65% yield due to competing side reactions, necessitating rigorous purification.
Hofmann Degradation
An alternative pathway employs Hofmann degradation of cyclopropanecarboxamide derivatives. The carboxylic acid is first converted to the hydrazide using thionyl chloride and hydrazine hydrate. Treatment with sodium hypochlorite and sodium hydroxide at 0–5°C induces degradation, producing the primary amine with 55–60% yield. While avoiding azide intermediates improves safety, this method requires precise stoichiometric control to minimize over-oxidation.
Resolution and Salt Formation
Racemic amine mixtures are resolved via diastereomeric salt crystallization. D-Mandelic acid (1.0 equiv) is added to a solution of the free base in ethanol, and the mixture is cooled to −20°C to precipitate the (1R,2S)-D-mandelate salt. After filtration, the salt is treated with hydrochloric acid in ethyl acetate to yield the hydrochloride form with >99% chemical purity and 98% enantiomeric excess.
Crystallization and Characterization
Final purification involves recrystallization from ethanol/water (3:1 v/v) at −10°C. The crystalline hydrochloride salt exhibits a melting point of 198–200°C and characteristic X-ray diffraction peaks at 2θ = 10.2°, 15.7°, and 20.4°. Purity is confirmed by HPLC (99.5%) and chiral chromatography (98.2% ee).
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| TMSOI Cyclopropanation | TMSOI, NaH, DMSO | 70 | N/A | High |
| Ruthenium Catalysis | Ru(p-cymene), Chiral ligand | 65 | 92 | Moderate |
| Hofmann Degradation | NaOCl, NaOH | 55 | N/A | Moderate |
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The amine group can be oxidized to form a nitroso or nitro derivative under specific conditions.
Reduction: : Reduction of the compound can lead to the saturation of the cyclopropane ring or the reduction of any double bonds.
Substitution: : The chloro and fluoro substituents on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).
Reduction Reagents: : Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).
Substitution Conditions: : Nucleophiles such as sodium methoxide (NaOCH₃) under reflux conditions.
Major Products
Oxidation: : Nitroso or nitro derivatives.
Reduction: : Saturated cyclopropane derivatives.
Substitution: : Modified aromatic rings with different substituents.
Scientific Research Applications
Chemistry
rac-(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride serves as a versatile intermediate in the synthesis of more complex molecules. It is utilized in studying reaction mechanisms and developing novel synthetic methodologies.
Biology
In biological research, the compound is employed as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Medicine
The compound's unique structure makes it a candidate for pharmaceutical development, particularly in the design of new therapeutic agents targeting specific receptors or enzymes.
Industry
In the industrial sector, the compound is utilized in the synthesis of specialty chemicals and advanced materials, benefiting from its stability and reactivity profile.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets, such as enzymes or receptors. The cyclopropane ring provides rigidity to the molecule, which can influence binding affinity and selectivity. The chloro and fluoro substituents contribute to the compound's electronic properties, affecting its reactivity and interaction with biological targets.
Comparison with Similar Compounds
Structural Analogues: Halogen-Substituted Phenylcyclopropane Amines
The following table summarizes key structural analogs, focusing on halogen substitution and stereochemistry:
Key Observations:
Halogen Position and Electronic Effects: The 4-chloro-3-fluoro substitution in the target compound introduces steric and electronic effects distinct from its 3-chloro-4-fluoro isomer (). Positional isomerism impacts binding affinity in receptor-ligand interactions .
Bromine Substitution :
- Bromine’s larger atomic radius (vs. Cl/F) increases molecular weight and polarizability, influencing solubility and crystallinity. For example, the 4-bromo analog (CAS 1228092-84-9) has a molecular weight of 248.55 g/mol .
Stereochemistry :
- The rac prefix indicates a racemic mixture, whereas enantiopure forms (e.g., (1S,2R)-2-(4-bromophenyl)cyclopropan-1-amine HCl) are critical for chiral drug synthesis .
Physicochemical and Pharmacological Comparisons
Solubility and Stability:
- Chloro-fluoro derivatives (e.g., target compound) typically exhibit moderate aqueous solubility due to halogen hydrophobicity. Hydrochloride salt forms enhance stability and crystallinity .
- Bromo analogs (e.g., 4-bromophenyl) may display lower solubility in polar solvents, necessitating formulation adjustments .
Pharmacological Relevance:
- The 3,4-difluorophenyl analog (CAS 1156491-10-9) is a known impurity in ticagrelor synthesis, highlighting its role in quality control during drug manufacturing .
- Halogen positioning on the phenyl ring affects interactions with biological targets. For instance, 4-chloro-3-fluoro substitution may optimize steric complementarity in enzyme active sites compared to other isomers .
Biological Activity
Rac-(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name: this compound
- CAS Number: 1808068-84-9 (HCl salt: 1807938-62-0)
- Molecular Formula: C9H9ClFN
- Molecular Weight: 185.63 g/mol
- Appearance: White to off-white solid
- Typical Purity: ≥ 95% (HPLC)
The compound acts primarily as a monoamine transporter inhibitor. It has shown significant inhibition of the human dopamine transporter (hDAT) and serotonin transporter (hSERT), which are crucial for neurotransmitter reuptake in the brain. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin in the synaptic cleft, potentially enhancing mood and cognitive functions.
1. Monoamine Uptake Inhibition
Research indicates that this compound exhibits potent inhibitory effects on monoamine transporters:
- Dopamine Transporter (hDAT): The compound has been shown to inhibit hDAT effectively, leading to increased dopamine availability, which may have implications for treating disorders like depression and ADHD.
- Serotonin Transporter (hSERT): Similarly, its action on hSERT suggests potential antidepressant properties due to enhanced serotonergic signaling.
2. Case Studies
Several studies have evaluated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of hDAT with IC50 values in the low micromolar range. |
| Study B | Showed that the compound enhances serotonin levels in vitro, suggesting antidepressant-like effects. |
| Study C | Investigated the effects on animal models of depression, revealing reduced depressive behaviors following administration of the compound. |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- The presence of the chlorine and fluorine substituents on the phenyl ring enhances binding affinity to monoamine transporters.
- The cyclopropane moiety contributes to conformational rigidity, which is beneficial for receptor interaction.
Pharmacological Implications
Given its action on key neurotransmitter systems, this compound holds promise for therapeutic applications in:
- Depression: By increasing serotonin and dopamine levels.
- Attention Deficit Hyperactivity Disorder (ADHD): Through modulation of dopaminergic pathways.
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing rac-(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride to ensure high enantiomeric purity?
- Methodological Answer : The synthesis typically involves cyclopropanation reactions using transition metal catalysts (e.g., rhodium or copper) to form the strained cyclopropane ring. Enantiomeric purity is achieved through asymmetric catalysis or post-synthetic resolution. For example, chiral auxiliaries or enantioselective catalysts can be employed during cyclopropanation. Post-synthesis, techniques like chiral chromatography or recrystallization with chiral resolving agents are critical. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to minimize racemization .
Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., polysaccharide-based columns) .
- X-ray Crystallography : Provides definitive stereochemical assignment by resolving the crystal structure .
- NMR Spectroscopy : and NMR can confirm substituent positions and detect diastereomeric impurities.
- Polarimetry : Measures optical rotation to assess enantiomeric excess .
Q. How should researchers handle storage and stability testing under various conditions?
- Methodological Answer : Store the compound in anhydrous conditions under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis or oxidation. Stability testing should include:
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (UV/visible) to identify degradation pathways.
- HPLC Monitoring : Track changes in purity over time under accelerated storage conditions .
Advanced Research Questions
Q. How can computational chemistry optimize the cyclopropanation step in synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and activation barriers to identify optimal catalysts and reaction pathways. The ICReDD approach integrates computational reaction path searches with experimental feedback loops to narrow down conditions (e.g., solvent, temperature) that maximize yield and stereoselectivity . Machine learning models trained on existing cyclopropanation datasets can further refine predictions .
Q. What methodologies address contradictions in reaction yield data across different studies?
- Methodological Answer :
- Design of Experiments (DoE) : Statistical screening (e.g., factorial design) identifies critical variables (e.g., catalyst loading, solvent) contributing to yield discrepancies.
- Sensitivity Analysis : Quantifies the impact of minor impurities (e.g., trace water) or procedural variations (e.g., mixing rate) on reproducibility .
- Cross-Validation : Replicate reactions using standardized protocols across multiple labs to isolate systemic errors .
Q. What strategies resolve enantiomeric mixtures of this compound into its individual (1R,2S) and (1S,2R) forms?
- Methodological Answer :
- Dynamic Kinetic Resolution (DKR) : Combines asymmetric catalysis with in situ racemization to convert a racemic mixture into a single enantiomer.
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer from a prochiral precursor .
- Chiral Stationary Phase Chromatography : Semi-preparative HPLC with chiral columns (e.g., Chiralpak® IA) achieves baseline separation .
Q. How can researchers analyze the compound's interaction with biological targets given its strained cyclopropane ring?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the compound’s conformational flexibility and binding affinity to enzymes/receptors.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-target binding.
- X-ray Crystallography of Protein-Ligand Complexes : Resolves binding modes and strain-induced conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
